molecular formula C18H12BrClN2OS B066387 G 1593 CAS No. 174503-67-4

G 1593

Cat. No.: B066387
CAS No.: 174503-67-4
M. Wt: 419.7 g/mol
InChI Key: OJQYWUNNGYNTPL-UHFFFAOYSA-N
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Description

  • The chlorination of the benzimidazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
  • Attachment of the Bromonaphthalene Group:

    • The bromonaphthalene group can be introduced via a nucleophilic substitution reaction using 1-bromo-2-naphthol and a suitable base like potassium carbonate.
  • Incorporation of the Methylthio Group:

    • The final step involves the introduction of the methylthio group using methylthiolating agents such as methyl iodide in the presence of a base like sodium hydride.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

    Properties

    CAS No.

    174503-67-4

    Molecular Formula

    C18H12BrClN2OS

    Molecular Weight

    419.7 g/mol

    IUPAC Name

    5-(1-bromonaphthalen-2-yl)oxy-6-chloro-2-methylsulfanyl-1H-benzimidazole

    InChI

    InChI=1S/C18H12BrClN2OS/c1-24-18-21-13-8-12(20)16(9-14(13)22-18)23-15-7-6-10-4-2-3-5-11(10)17(15)19/h2-9H,1H3,(H,21,22)

    InChI Key

    OJQYWUNNGYNTPL-UHFFFAOYSA-N

    SMILES

    CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C4=CC=CC=C4C=C3)Br

    Canonical SMILES

    CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C4=CC=CC=C4C=C3)Br

    Other CAS No.

    174503-67-4

    Synonyms

    5-((1-Bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)-1H-benzimidazo le

    Origin of Product

    United States

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- typically involves multiple steps, starting from readily available precursors. One common approach is as follows:

    • Formation of the Benzimidazole Core:

      • Starting with o-phenylenediamine, the benzimidazole core can be formed through a condensation reaction with formic acid or its derivatives under acidic conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- can undergo various chemical reactions, including:

      Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

      Reduction: The bromonaphthalene group can be reduced to a naphthyl group using reducing agents such as lithium aluminum hydride.

      Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

    Common Reagents and Conditions:

    • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
    • Reducing agents: Lithium aluminum hydride, sodium borohydride.
    • Nucleophiles: Amines, thiols.

    Major Products:

    • Oxidation products: Sulfoxides, sulfones.
    • Reduction products: Naphthyl derivatives.
    • Substitution products: Amino or thio-substituted benzimidazoles.

    Scientific Research Applications

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

      Medicine: Explored for its potential therapeutic effects in treating various diseases.

      Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

    Mechanism of Action

    The mechanism of action of 1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

      Enzyme Inhibition: The compound may inhibit certain enzymes involved in critical biological processes.

      Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various physiological effects.

      Pathway Modulation: The compound may influence signaling pathways, affecting cellular functions and responses.

    Comparison with Similar Compounds

    1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- can be compared with other benzimidazole derivatives, such as:

      1H-Benzimidazole, 2-(methylthio)-: Lacks the bromonaphthalene and chlorine substituents, resulting in different chemical properties and biological activities.

      1H-Benzimidazole, 5-chloro-2-(methylthio)-:

      1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-: Lacks the chlorine and methylthio groups, leading to different chemical behavior and uses.

    The unique combination of substituents in 1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- makes it distinct from these similar compounds, potentially offering unique advantages in various applications.

    Q & A

    Q. What are the defining biochemical properties of G 1593 (SapI) that make it suitable for genetic engineering applications?

    this compound (SapI) is a Type II restriction enzyme with a recognition sequence of 5'-GCTCGTACGTANNNN-3' , exhibiting specificity for double-stranded DNA cleavage. Its utility arises from its ability to generate cohesive ends, facilitating precise plasmid construction. Researchers should validate activity via gel electrophoresis under standardized buffer conditions (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM Mg²⁺) and monitor for star activity at elevated enzyme concentrations .

    Q. What protocols are recommended for initial characterization of this compound’s enzymatic activity?

    Begin with in vitro digestions using control DNA (e.g., lambda DNA) to confirm cleavage efficiency. Use 1 U/µg DNA at 37°C for 1 hour, followed by agarose gel analysis. Include negative controls (no enzyme) and compare fragment sizes to theoretical predictions. Document buffer composition and incubation times rigorously to ensure reproducibility .

    Q. How can researchers verify the absence of contamination in this compound enzyme preparations?

    Perform kinetic assays measuring initial reaction rates under optimal conditions. Contamination manifests as aberrant cleavage patterns or non-specific bands. Cross-validate results using commercially available restriction enzymes with overlapping recognition sites .

    Advanced Research Questions

    Q. What experimental strategies mitigate star activity in this compound during long incubation periods?

    Star activity (non-specific cleavage) can be minimized by:

    • Reducing enzyme-to-DNA ratios (e.g., ≤0.5 U/µg DNA).
    • Using high-purity DNA substrates to avoid inhibitory contaminants.
    • Shortening incubation times (≤30 minutes) and maintaining strict temperature control (±1°C). Reference buffer optimization studies from REBASE databases for tailored protocols .

    Q. How should researchers address discrepancies in reported optimal pH ranges for this compound across studies?

    Conduct a systematic pH titration experiment (pH 6.5–8.5) using a universal buffer system (e.g., Tris-acetate). Quantify cleavage efficiency via densitometry of gel bands and fit data to a sigmoidal curve to identify the pH optimum. Compare results with prior studies, noting differences in assay conditions (e.g., ionic strength, cofactor concentrations) .

    Q. What statistical frameworks are appropriate for analyzing variability in this compound cleavage efficiency across biological replicates?

    Apply mixed-effects models to account for batch-to-batch enzyme variability. Use ANOVA to test for significant differences in cleavage efficiency under varying conditions (e.g., temperature, Mg²⁺ levels). Report confidence intervals and effect sizes to contextualize practical significance .

    Q. How can structural biology approaches elucidate this compound’s substrate recognition mechanism?

    Employ cryo-EM or X-ray crystallography to resolve the enzyme-DNA complex. Mutagenesis studies targeting conserved residues (e.g., catalytic site lysines) can validate functional domains. Pair with in silico docking simulations to predict binding affinity changes .

    Methodological and Data Analysis Questions

    Q. What criteria should guide the selection of negative controls in this compound activity assays?

    • No-enzyme controls : Confirm substrate integrity.
    • Heat-inactivated enzyme : Rule out non-enzymatic DNA degradation.
    • Non-cognate DNA substrates : Assess specificity. Include triplicates to quantify background noise and establish detection limits .

    Q. How can researchers reconcile conflicting data on this compound’s temperature stability in meta-analyses?

    Perform a weighted meta-regression accounting for variables like buffer composition, enzyme source (commercial vs. in-house), and assay duration. Use funnel plots to detect publication bias and heterogeneity metrics (I²) to quantify variability .

    Q. What bioinformatics tools are recommended for predicting this compound recognition sites in novel genomes?

    Use RestrictionMapper or SnapGene with parameters adjusted for degenerate bases (e.g., NNNN in SapI’s recognition sequence). Validate predictions via in silico digestions and cross-reference with empirical data .

    Interdisciplinary and Reproducibility Considerations

    Q. How can enzyme engineering improve this compound’s compatibility with CRISPR-Cas9 workflows?

    Design fusion proteins linking SapI to Cas9 variants, enabling simultaneous cleavage and homology-directed repair. Validate chimeric enzyme activity using reporter plasmids and Sanger sequencing .

    Q. What documentation standards ensure reproducibility in studies involving this compound?

    Follow the MIQE guidelines for molecular assays:

    • Report enzyme lot numbers, storage conditions, and dilution protocols.
    • Share raw gel images and quantification data in public repositories (e.g., Zenodo).
    • Publish stepwise protocols on platforms like Protocols.io .

    Tables for Quick Reference

    Table 1: Key Parameters for this compound (SapI) Activity Assays

    ParameterOptimal ValueTolerance Range
    Temperature37°C±1°C
    pH7.57.0–8.0
    Mg²⁺ Concentration10 mM5–15 mM
    Incubation Time60 min30–90 min

    Table 2: Common Pitfalls and Solutions in this compound Research

    PitfallSolution
    Non-specific cleavageReduce enzyme concentration
    Incomplete digestionIncrease incubation time
    Buffer-induced inhibitionPre-screen DNA for contaminants

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